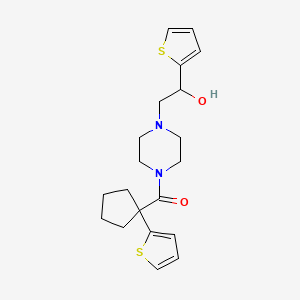

(4-(2-Hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone

Description

The compound "(4-(2-Hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone" is a piperazine-based molecule featuring two distinct thiophene moieties:

- First moiety: A 1-(thiophen-2-yl)cyclopentyl group attached to the methanone core.

- Second moiety: A 2-hydroxy-2-(thiophen-2-yl)ethyl substituent on the piperazine ring.

This dual thiophene configuration distinguishes it from related arylpiperazine derivatives, which typically incorporate only one thiophene or substitute it with other aromatic groups.

Propriétés

IUPAC Name |

[4-(2-hydroxy-2-thiophen-2-ylethyl)piperazin-1-yl]-(1-thiophen-2-ylcyclopentyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2O2S2/c23-16(17-5-3-13-25-17)15-21-9-11-22(12-10-21)19(24)20(7-1-2-8-20)18-6-4-14-26-18/h3-6,13-14,16,23H,1-2,7-12,15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSKWRRSUWKYXRY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2=CC=CS2)C(=O)N3CCN(CC3)CC(C4=CC=CS4)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

The compound (4-(2-Hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone is a complex organic molecule with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of the compound is , with a molecular weight of approximately 406.54 g/mol. The structure includes a piperazine ring and thiophene moieties, which are known to contribute to various biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C24H26N2O2S |

| Molecular Weight | 406.54 g/mol |

| IUPAC Name | 1-{4-[2-hydroxy-2-(thiophen-2-yl)ethyl]piperazin-1-yl}-2,2-diphenylethan-1-one |

| SMILES | OC(CN1CCN(CC1)C(=O)C(c2ccccc2)c3ccccc3)c4cccs4 |

| InChIKey | GJUPIXDEXORNNM-UHFFFAOYSA-N |

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit antimicrobial activity against various pathogens. A study on derivatives of piperazine demonstrated significant inhibitory effects against Mycobacterium tuberculosis, with IC50 values ranging from 1.35 to 4.00 μM for the most active compounds . This suggests potential for the compound in treating tuberculosis.

Antidepressant Activity

Another area of interest is the compound's potential antidepressant effects. Studies on related piperazine derivatives indicate that they may act as selective serotonin reuptake inhibitors (SSRIs), influencing serotonin levels in the brain and improving mood . The binding affinity to serotonin receptors could be explored further for therapeutic applications.

Cytotoxicity and Safety

Evaluations of cytotoxicity on human cell lines (e.g., HEK-293 cells) revealed that certain derivatives were nontoxic, suggesting a favorable safety profile for further development . This aspect is crucial for any therapeutic agent intended for human use.

The mechanisms through which this compound exerts its biological effects are likely multifaceted:

- Receptor Binding : The presence of piperazine and thiophene rings may facilitate binding to neurotransmitter receptors, such as serotonin receptors.

- Inhibition of Enzymatic Activity : Compounds similar to this one have shown promise in inhibiting enzymes involved in bacterial cell wall synthesis, contributing to their antimicrobial properties.

- Modulation of Signaling Pathways : By interacting with various signaling pathways, the compound may influence cellular responses that lead to therapeutic outcomes.

Case Studies and Research Findings

Several studies have investigated related compounds with promising results:

- Study on Tuberculosis : A series of substituted piperazine derivatives were synthesized and tested against Mycobacterium tuberculosis, showing varying degrees of efficacy with some compounds achieving IC90 values as low as 3.73 μM .

- Antidepressant Studies : Research on pyrrolidine derivatives highlighted improved binding affinities to serotonin receptors, indicating potential antidepressant activity .

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Substituent Variations on Piperazine and Methanone Cores

The target compound’s structural analogs primarily differ in the substituents on the piperazine ring or the methanone-linked group. Key examples include:

Key Observations:

Thiophene vs. Aryl Substitutions :

- The target compound uniquely incorporates two thiophene groups , whereas analogs like Compound 21 and MK47 replace one thiophene with a trifluoromethylphenyl group, enhancing hydrophobicity .

- The cyclopentyl-thiophene group in the target compound introduces steric bulk compared to simpler thiophene-ethyl or aryl groups in analogs.

Functional Group Diversity: The hydroxyethyl group on the target’s piperazine ring may improve solubility compared to sulfonyl (T-04) or trifluoromethyl (Compound 21) substituents .

Structural Implications on Bioactivity

While bioactivity data for the target compound are absent in the evidence, structural comparisons with analogs provide insights:

- Dual Thiophene Configuration: May enhance π-π stacking interactions in biological targets compared to mono-thiophene analogs.

- Hydroxyethyl Group: Could facilitate hydrogen bonding, a feature absent in non-polar analogs like Compound 21.

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, including:

- Step 1: Functionalization of the piperazine core via nucleophilic substitution or coupling reactions (e.g., Friedel-Crafts acylation for cyclopentyl-thiophene attachment) .

- Step 2: Introduction of the hydroxyethyl-thiophene moiety using reductive amination or alkylation, with sodium borohydride as a common reducing agent .

- Purification: High-performance liquid chromatography (HPLC) is critical for isolating intermediates and the final product with >95% purity .

Optimization: Reaction yields depend on solvent polarity (e.g., DCM for acylation), temperature (0–25°C for sensitive steps), and stoichiometric ratios (1:1.2 molar ratio for sulfonylation reactions) .

Q. How can researchers confirm the structural integrity of synthesized batches?

- Spectroscopy:

- NMR: ¹H and ¹³C NMR identify proton environments and carbon frameworks (e.g., thiophene protons at δ 6.8–7.2 ppm) .

- Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+ peaks) .

- Crystallography: X-ray diffraction resolves bond angles and steric effects, particularly for cyclopentyl-thiophene spatial arrangements .

Q. What are the key physicochemical properties influencing experimental design?

- Solubility: Limited aqueous solubility (logP ~3.5) necessitates DMSO or ethanol as stock solvents .

- Stability: Hydrolytic sensitivity of the ketone group requires storage at –20°C under inert gas .

Advanced Research Questions

Q. How can computational modeling predict this compound’s interactions with biological targets?

- InChI-based docking: Molecular dynamics simulations using InChI strings (e.g., PubChem data) model binding affinities to receptors like GPCRs or kinases .

- Electronic effects: Density functional theory (DFT) calculates charge distribution, highlighting the electron-withdrawing thiophene’s role in π-π stacking .

Q. What strategies resolve contradictions in observed vs. predicted biological activity?

- Dose-response assays: IC50 values from enzyme inhibition studies (e.g., COX-1/COX-2) validate computational predictions .

- Metabolite profiling: LC-MS identifies oxidative metabolites (e.g., sulfoxide formation) that may alter activity .

Q. How can reaction pathways be modified to enhance stereochemical control?

- Chiral catalysts: Asymmetric synthesis with palladium or ruthenium catalysts improves enantiomeric excess (e.g., >90% ee for hydroxyethyl groups) .

- Protecting groups: tert-Butoxycarbonyl (Boc) shields the piperazine nitrogen during thiophene coupling to prevent racemization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.